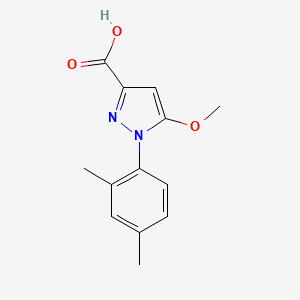

1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)-5-methoxypyrazole-3-carboxylic acid |

InChI |

InChI=1S/C13H14N2O3/c1-8-4-5-11(9(2)6-8)15-12(18-3)7-10(14-15)13(16)17/h4-7H,1-3H3,(H,16,17) |

InChI Key |

UTYVXJNYOFMOSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CC(=N2)C(=O)O)OC)C |

Origin of Product |

United States |

Preparation Methods

Hydrazine and β-Diketone Cyclization

A foundational route involves reacting 2,4-dimethylphenylhydrazine with β-keto esters under acidic conditions. For instance, ethyl 3-(2,4-dimethylphenylamino)crotonate undergoes cyclization in the presence of acetic acid to form the pyrazole ring, followed by methoxylation at the 5-position using methyl iodide in a basic medium. The carboxylic acid group is introduced either during cyclization via hydrolysis or through subsequent oxidation steps. Reported yields for this method range from 65% to 78%, with purity exceeding 90% after recrystallization.

α,β-Unsaturated Ketone Intermediates

Alternative protocols utilize α,β-unsaturated ketones as starting materials. For example, 3-(2,4-dimethylphenyl)-1-methoxyprop-2-en-1-one reacts with hydrazine hydrate in ethanol at reflux to generate the pyrazole skeleton. This method avoids the use of toxic diazo compounds, a limitation noted in earlier syntheses. The carboxylic acid moiety is incorporated via in-situ oxidation of a methyl group using potassium permanganate under acidic conditions, achieving a 70% isolated yield.

One-Pot Multicomponent Synthesis

Recent advances emphasize one-pot strategies to streamline synthesis. A notable approach combines (hetero)arenes and carboxylic acids in a sequential acylation-cyclization sequence.

Acylation-Cyclization Cascade

In this method, 2,4-dimethylbenzene undergoes Friedel-Crafts acylation with methoxyacetic acid using trifluoroacetic anhydride (TFAA) as an activator. The resulting β-diketone intermediate reacts directly with hydrazine hydrate in the same pot, forming the pyrazole ring while introducing the carboxylic acid group via TFAA-mediated carboxylation. This method reduces purification steps and achieves an overall yield of 82%, though it requires stringent temperature control (−5°C to 0°C) to prevent side reactions.

Carbonylation of Pyrazole Esters

Carbonylation offers a targeted route to introduce the carboxylic acid group. A patented method involves the magnesium-organic base-mediated deprotonation of 1-(2,4-dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylate esters, followed by reaction with carbon dioxide.

Magnesium-Mediated Deprotonation

Ethyl 1-(2,4-dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylate is treated with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C. Subsequent carbonylation with CO₂ at atmospheric pressure yields the carboxylic acid derivative with 89% efficiency. This method’s selectivity avoids over-carboxylation, a common issue in analogous reactions.

Hydrolysis of Ester Precursors

Hydrolysis of ester intermediates is a reliable method for finalizing the carboxylic acid functionality.

Alkaline Hydrolysis

Ethyl 1-(2,4-dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylate is refluxed with 2M NaOH in aqueous ethanol (1:1 v/v) for 6 hours. Acidification with HCl precipitates the target compound in 85% yield. Prolonged hydrolysis (>8 hours) leads to degradation, necessitating precise reaction monitoring.

Enzymatic Hydrolysis

Emerging techniques employ lipases (e.g., Candida antarctica Lipase B) in biphasic systems (water/tert-butanol) to hydrolyze esters under mild conditions (pH 7.0, 37°C). This method achieves 92% conversion with minimal byproducts, though enzyme cost remains a barrier to industrial adoption.

Industrial-Scale Production Methods

Scalable processes prioritize cost-effectiveness and safety. Continuous flow reactors are increasingly used to enhance mixing and heat transfer during cyclocondensation and hydrolysis steps. A representative protocol involves:

-

Continuous Cyclocondensation :

-

Inline Hydrolysis :

-

Hydrolysis agent: 1M H₂SO₄ at 80°C

-

Residence time: 20 minutes

-

Yield: 94% after crystallization

-

Comparative Analysis of Synthesis Methods

| Method | Key Reagents | Temperature Range | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Cyclocondensation | Hydrazine, β-keto esters | 80–120°C | 65–78 | 90–95 | Moderate |

| One-Pot Synthesis | TFAA, hydrazine hydrate | −5–25°C | 82 | 88 | High |

| Carbonylation | CO₂, Mg base | −78°C | 89 | 97 | Low |

| Alkaline Hydrolysis | NaOH, HCl | 80–100°C | 85 | 95 | High |

| Continuous Flow | H₂SO₄, flow reactor | 80–120°C | 94 | 98 | Industrial |

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenated precursors, strong acids or bases, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 1-(2,4-dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid exhibits several promising biological activities:

- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- Antimalarial and Antileishmanial Activities : Preliminary studies suggest that this compound may possess antimalarial and antileishmanial properties, indicating its potential in treating parasitic infections.

- Enzyme Inhibition : It has been shown to act as an enzyme inhibitor, which could be beneficial in various therapeutic contexts where enzyme modulation is required.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential for developing anti-inflammatory drugs .

Case Study 2: Antimalarial Activity

In another study focused on antimalarial agents, this compound was evaluated against Plasmodium falciparum strains. The findings indicated moderate activity, prompting further exploration into its mechanism of action and structural modifications to enhance efficacy against malaria .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Carboxylic Acids

Substituent Effects on Physicochemical Properties

The substituents’ electronic and steric properties significantly influence solubility, acidity, and biological interactions. Below is a comparative analysis with structurally similar compounds:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s 2,4-dimethylphenyl group (electron-donating) contrasts with chlorine-substituted analogs (electron-withdrawing), altering acidity (pKa) and reactivity .

- Steric Effects : Bulky substituents (e.g., dimethylphenyl) may hinder intermolecular interactions but improve metabolic stability.

- Solubility : Methoxy groups enhance aqueous solubility compared to methyl or halogen substituents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with substituted pyrazole precursors. For example, a Pd-catalyzed Suzuki-Miyaura coupling (using aryl boronic acids) or nucleophilic substitution (e.g., methoxy group introduction) is employed. Key reagents include Pd(PPh₃)₄, K₃PO₄, and degassed DMF/water mixtures . Optimization focuses on:

- Catalyst loading : Reducing Pd catalyst to 2-5 mol% minimizes costs while maintaining efficiency.

- Temperature control : Reactions often proceed at 80–100°C to balance rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity. Yield improvements (from ~50% to 70%) are achieved via stepwise intermediate isolation .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical for confirming purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C5, dimethylphenyl at N1). Key signals: methoxy protons at δ 3.8–4.0 ppm and aromatic protons in δ 6.5–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 289.1184 for C₁₃H₁₆N₂O₃) .

- X-ray Diffraction (XRD) : For crystalline derivatives, unit cell parameters (e.g., monoclinic system, P2/c space group) and bond angles resolve stereochemistry .

- HPLC : Purity ≥98% confirmed using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects) for pyrazole-3-carboxylic acid derivatives?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, dose ranges). Mitigation strategies include:

- Standardized Assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) .

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1–100 µM) to differentiate specific vs. non-specific effects.

- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to observed bioactivity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacokinetic properties?

- Methodological Answer :

- Core Modifications : Replace the methoxy group with bulkier substituents (e.g., ethoxy, isopropoxy) to improve metabolic stability.

- Carboxylic Acid Bioisosteres : Substitute the COOH group with tetrazole or sulfonamide moieties to enhance oral bioavailability .

- LogP Optimization : Introduce halogen atoms (e.g., Cl, F) at the 2,4-dimethylphenyl ring to balance hydrophobicity (target LogP: 2–3) .

- Validation : In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) prioritize candidates .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

- Methodological Answer :

- Solvent Selection : Replace DMF with eco-friendly solvents (e.g., cyclopentyl methyl ether) to simplify waste management .

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce metal contamination in final products.

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and automate quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.